Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride
Description
Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexene ring with an amino group and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-3,6-7H,4-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRRSDKUZCFMQB-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl 4-Methylcyclohex-3-enecarboxylate
The synthesis begins with methyl acrylate and isoprene undergoing a Diels-Alder reaction catalyzed by anhydrous aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–10°C. This step yields methyl 4-methylcyclohex-3-enecarboxylate, a critical intermediate. The reaction achieves >99% conversion of methyl acrylate within 3 hours, with the product isolated as a brown liquid (85.54% purity via HPLC).
Reaction Conditions:
- Temperature: 0–25°C
- Catalyst: AlCl₃ (23.2% w/w relative to methyl acrylate)
- Solvent: DCM
- Yield: Quantitative (crude)
Detailed Synthesis Pathways
Hydrolysis to 4-Methylcyclohex-3-enecarboxylic Acid
The ester intermediate is hydrolyzed to 4-methylcyclohex-3-enecarboxylic acid using aqueous sodium hydroxide (NaOH) at 35–40°C. Acidification with hydrochloric acid (HCl) precipitates the carboxylic acid, which is extracted with DCM.
Data Table 1: Hydrolysis Optimization
| Parameter | Value | Source |
|---|---|---|
| NaOH Concentration | 16.1% w/w | |
| Reaction Time | 2 hours | |
| Yield | 86.9% (707.51 g, 85.28% purity) |
Amidation and Hofmann Rearrangement
The carboxylic acid is converted to 4-methylcyclohex-3-enecarboxamide via thionyl chloride (SOCl₂)-mediated formation of the acyl chloride, followed by treatment with aqueous ammonia. A Hofmann rearrangement using sodium hypochlorite (NaOCl) and NaOH at −5–5°C generates 4-methylcyclohex-3-enamine.
Critical Stereochemical Control:
Resolution to (1R,5R) Configuration
The final stereochemical outcome is achieved through chiral resolution using (R)-tert-butyl (4-methylcyclohex-3-en-1-yl)carbamate in tetrahydrofuran (THF). Hydrogen peroxide and NaOH facilitate oxidative workup, yielding the (1R,5R)-enantiomer.
Data Table 2: Resolution Efficiency
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C | |
| Solvent | THF | |
| ee | >98% |
Alternative Stereoselective Routes
Ring-Closing Metathesis (RCM)
A complementary approach from academic literature employs Grubbs second-generation catalyst to form cyclopentenol intermediates. For example, D-mannose-derived diolefins undergo RCM to yield cyclopentane β-amino acid precursors, which are oxidized to carboxylic acids and functionalized via aza-Michael additions.
Comparison of Methods:
- Diels-Alder Route: Higher yield (78–89%) but requires chiral resolution.
- RCM Route: Built-in stereocontrol but lower scalability.
Industrial-Scale Purification
Crystallization and Chromatography
Crude product is purified via vacuum distillation (40–60°C) to remove DCM, followed by recrystallization from ethanol/water mixtures. Industrial batches (>500 g) report final purities of 85–90% via HPLC.
Applications and Derivatives
The hydrochloride salt enhances water solubility for pharmaceutical formulations. Derivatives include:
- Antiviral agents: Cyclohexene amines inhibit viral proteases.
- Catalysts: Chiral amines facilitate asymmetric hydrogenation.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted cyclohexene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate; hydrochloride is characterized by its cyclohexene structure, which includes an amino group and a carboxylate ester. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biological studies and pharmaceutical formulations.
Molecular Formula : C8H13ClN2O2
Molecular Weight : 192.66 g/mol
CAS Number : 2413846-48-5
Scientific Research Applications
The compound has diverse applications in several domains:
Organic Synthesis
- Building Block : It serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, leading to a wide range of derivatives.
- Reactivity : The presence of functional groups facilitates reactions that modify the compound's properties for specific applications.
Medicinal Chemistry
- Biological Activity : Research indicates that methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate; hydrochloride exhibits notable biological activity. It has been studied for its potential interactions with various biomolecules, including enzymes and receptors.
- Therapeutic Implications : The compound's ability to selectively bind to certain biological targets suggests potential therapeutic applications, particularly in drug development focused on neurological or metabolic disorders .
Biological Studies
- Interaction Studies : Studies involving this compound focus on its binding affinity to various biological targets using techniques such as surface plasmon resonance and fluorescence spectroscopy. These findings provide insights into its potential modulation of specific biochemical pathways.
- Enzyme Interaction : It can be utilized in enzyme interaction studies to understand metabolic pathways and the effects of inhibitors or activators on enzyme activity.
Industrial Applications
- Specialty Chemicals Production : The compound can be employed in the production of specialty chemicals and materials due to its reactivity and structural properties.
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of a specific enzyme by methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate; hydrochloride. The results indicated that the compound effectively reduced enzyme activity by binding to the active site, suggesting its potential as a therapeutic agent in conditions where enzyme activity is detrimental.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate; hydrochloride through various chemical reactions. This study highlighted the compound's versatility as a precursor for creating novel compounds with enhanced biological activity.
Mechanism of Action
The mechanism of action of Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The carboxylate ester may also participate in esterification reactions, modifying the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,5R)-5-hydroxycyclohex-2-ene-1-carboxylate: This compound has a hydroxyl group instead of an amino group.
Methyl (1R,5R)-5-iodocyclohex-2-ene-1-carboxylate: This compound features an iodine atom in place of the amino group.
Uniqueness
Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate is unique due to its amino group, which provides distinct reactivity and interaction potential compared to its hydroxyl and iodine analogs. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate; hydrochloride is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₈H₁₄ClNO₂
- Molecular Weight : 155.19 g/mol
- CAS Number : 2413846-48-5
The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological studies and pharmaceutical applications.
The biological activity of methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate; hydrochloride primarily stems from its ability to interact with various biomolecules. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The carboxylate ester may also participate in esterification reactions, modifying the compound’s biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Interaction : Studies have shown that it can selectively bind to specific enzymes, potentially modulating their activity. This suggests therapeutic implications in drug development focused on metabolic disorders.
- Neurological Effects : Preliminary findings indicate that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .
Interaction Studies
Interaction studies often employ techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding affinities to target proteins.
- Fluorescence Resonance Energy Transfer (FRET) : To study conformational changes upon binding.
These studies suggest that methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate; hydrochloride modulates specific biochemical pathways.
Case Studies and Research Findings
Several studies have been conducted to explore the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated selective inhibition of a key enzyme involved in metabolic pathways. |
| Study 2 | Showed modulation of neurotransmitter release in neuronal cultures, indicating potential neuroprotective effects. |
| Study 3 | Investigated the compound's effect on cell viability in cancer cell lines, revealing dose-dependent cytotoxicity. |
These findings highlight the compound's potential as a therapeutic agent across various domains.
Applications in Medicinal Chemistry
Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate; hydrochloride serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows it to be utilized in:
- Drug Development : As a lead compound for designing inhibitors against specific enzymes.
- Biological Research : To study metabolic pathways and enzyme functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
